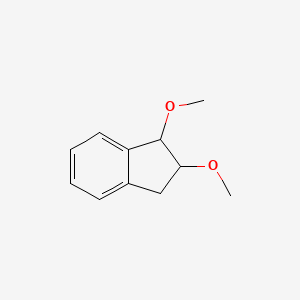

1,2-Dimethoxy-2,3-dihydro-1h-indene

Description

Structure

3D Structure

Properties

CAS No. |

19598-06-2 |

|---|---|

Molecular Formula |

C11H14O2 |

Molecular Weight |

178.23 g/mol |

IUPAC Name |

1,2-dimethoxy-2,3-dihydro-1H-indene |

InChI |

InChI=1S/C11H14O2/c1-12-10-7-8-5-3-4-6-9(8)11(10)13-2/h3-6,10-11H,7H2,1-2H3 |

InChI Key |

UNIZBJQAEVZXDB-UHFFFAOYSA-N |

Canonical SMILES |

COC1CC2=CC=CC=C2C1OC |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 1,2 Dimethoxy 2,3 Dihydro 1h Indene and Its Analogs

De Novo Synthesis Approaches

De novo synthesis provides a direct pathway to the 1,2-dimethoxy-2,3-dihydro-1H-indene core structure, often involving the strategic construction of the five-membered ring onto a pre-existing or concurrently formed benzene (B151609) ring.

Ring-Closing Reactions for the Indene (B144670) Core Formation

The formation of the indene core is a critical step in the synthesis of 1,2-dimethoxy-2,3-dihydro-1H-indene. Various ring-closing reactions are employed to construct the fused five-membered ring. Intramolecular Friedel-Crafts acylation is a classic and widely used method for the synthesis of 1-indanones, which are key precursors to dihydroindenes. nih.gov This reaction typically involves the cyclization of 3-arylpropanoic acids or their corresponding acid halides using a Lewis acid or Brønsted acid catalyst. nih.govorganic-chemistry.org For instance, the cyclization of 3-arylpropanoic acid chlorides in the presence of aluminum chloride (AlCl₃) is a common strategy. nih.gov

Another powerful approach is the Nazarov cyclization, which involves the acid-catalyzed electrocyclic ring closure of divinyl ketones to form cyclopentenones. guidechem.com This method can be adapted to synthesize indanone derivatives. Additionally, transition metal-catalyzed reactions have emerged as versatile tools for indene synthesis. For example, rhodium-catalyzed reactions of 2-(chloromethyl)phenylboronic acid with alkynes can yield indene derivatives. organic-chemistry.org Similarly, ruthenium-catalyzed ring-closing metathesis of appropriately substituted styrenes offers an efficient route to functionalized indenes. organic-chemistry.org

The choice of ring-closing strategy often depends on the desired substitution pattern on both the aromatic and cyclopentane (B165970) rings.

Aromatic Functionalization and Methoxylation Strategies

The introduction of methoxy (B1213986) groups onto the aromatic ring is a crucial step in the synthesis of 1,2-dimethoxy-2,3-dihydro-1H-indene. These groups can be incorporated either before or after the formation of the indene core.

Starting with commercially available dimethoxybenzene derivatives is a common and efficient strategy. For example, 3,4-dimethoxybenzaldehyde (B141060) can serve as a starting material, with the methoxy groups already in place, for subsequent reactions to build the indene ring system. orgsyn.org Alternatively, methoxylation can be achieved through nucleophilic aromatic substitution or electrophilic aromatic substitution on a pre-formed indene or indanone core, although this can sometimes lead to issues with regioselectivity.

The specific positioning of the methoxy groups significantly influences the electronic properties of the molecule and can direct the course of subsequent reactions.

Multicomponent Coupling and Cascade Reactions

Multicomponent and cascade reactions offer an atom-economical and efficient approach to constructing complex molecules like 1,2-dimethoxy-2,3-dihydro-1H-indene and its analogs in a single synthetic operation. ub.edu These reactions involve a sequence of transformations where the product of one step becomes the substrate for the next, without the need for isolating intermediates. ub.edu

Precursor-Based Synthesis and Derivatization

An alternative to de novo synthesis is the modification of existing indene-related structures. This approach can be highly effective, especially when suitable precursors are readily available.

Transformations from Related Dihydroindene Systems

Existing dihydroindene systems can be chemically modified to introduce the desired 1,2-dimethoxy functionality. For example, a dihydroindene with hydroxyl groups at the 1 and 2 positions could potentially be methylated using a suitable methylating agent, such as dimethyl sulfate (B86663) or methyl iodide, under basic conditions (Williamson ether synthesis). askthenerd.com

Alternatively, if a dihydroindene with a double bond at the 1,2-position is available, it could undergo dihydroxylation followed by methylation. The dihydroxylation can be achieved using reagents like osmium tetroxide or potassium permanganate. Subsequent methylation of the resulting diol would yield the target 1,2-dimethoxy-2,3-dihydro-1H-indene. The success of these transformations depends on the stability of the dihydroindene core to the reaction conditions and the stereochemical outcome of the reactions.

Strategies Involving Indanone Derivatives as Intermediates

Indanone derivatives are versatile and widely used intermediates in the synthesis of substituted dihydroindenes. guidechem.com Specifically, 1-indanones are common precursors. nih.gov The synthesis of 1,2-dimethoxy-2,3-dihydro-1H-indene can be envisioned starting from a suitably substituted 1-indanone (B140024).

A key strategy involves the reduction of the keto group of the 1-indanone to a hydroxyl group, followed by the introduction of the second hydroxyl group and subsequent methylation. For instance, a 2-methoxy-1-indanone could be reduced to the corresponding 1-hydroxy-2-methoxyindane. The remaining hydroxyl group could then be introduced, for example, via an oxidation-reduction sequence or other functional group manipulations.

A notable example of indanone synthesis involves the use of Meldrum's acid derivatives. orgsyn.org For instance, 5,6-dimethoxy-2-methyl-1-indanone can be synthesized from 3,4-dimethoxybenzaldehyde and Meldrum's acid. orgsyn.org This highlights the utility of starting with methoxylated precursors to build the indanone core. The subsequent transformation of such indanones to the target 1,2-dimethoxy-2,3-dihydro-1H-indene would require further synthetic steps to modify the substituents at the 1 and 2 positions.

The following table summarizes some key reactions involving indanone intermediates:

| Starting Material | Reagent(s) | Product | Reference |

| 3-Arylpropanoic acid chlorides | AlCl₃ | 1-Indanone | nih.gov |

| Divinyl ketones | Acid catalyst | Cyclopentenone (Indanone derivative) | guidechem.com |

| 3,4-Dimethoxybenzaldehyde, Meldrum's acid | Piperidine, Acetic acid, Sodium triacetoxyborohydride | 5-(3,4-Dimethoxybenzyl)-2,2-dimethyl-1,3-dioxane-4,6-dione | orgsyn.org |

| 5-(3,4-Dimethoxybenzyl)-2,2-dimethyl-1,3-dioxane-4,6-dione | MeI, K₂CO₃ | 5-(3,4-Dimethoxybenzyl)-2,2,5-trimethyl-1,3-dioxane-4,6-dione | orgsyn.org |

| Benzyl (B1604629) Meldrum's acid derivatives | Microwave-assisted hydrolysis, Chlorosulfonic acid | Halo-1-indanones | nih.gov |

Double Hydroarylation Techniques for Indane Formation

Double hydroarylation represents an efficient strategy for the construction of carbon-carbon bonds. In the context of forming indane-related structures, this method can be employed to add two aryl groups across a carbon-carbon triple bond. A notable example is the gallium-catalyzed double hydroarylation of acetylenic esters with indoles, which yields bisindolyl propanoates. fao.orgumb.edu This reaction, often conducted in water, demonstrates a regioselective process where a metal catalyst facilitates the addition of C-H bonds from the indole (B1671886) nucleus to an alkyne.

The general mechanism involves the activation of the alkyne by the gallium catalyst, followed by a stepwise or concerted addition of two indole molecules. This approach is valued for its atom economy and ability to construct complex molecules from simpler precursors in a single step.

Table 1: Example of Ga(DS)₃-Catalyzed Double Hydroarylation

| Catalyst | Reactants | Solvent | Key Outcome | Reference |

|---|---|---|---|---|

| Ga(DS)₃ (Gallium(III) dodecyl sulfate) | Acetylenic esters and Indoles | Water | Efficient and regioselective synthesis of bisindolyl propanoates. | fao.org |

Stereoselective Synthesis of Chiral 1,2-Dimethoxy-2,3-dihydro-1H-indene Isomers

The synthesis of specific enantiomers or diastereomers of 1,2-Dimethoxy-2,3-dihydro-1H-indene is critical, as different stereoisomers often exhibit distinct biological activities. wikipedia.org Enantioselective synthesis, also known as asymmetric synthesis, achieves this by using a chiral influence to favor the formation of one stereoisomer over another. wikipedia.org This control is essential for producing enantiopure compounds for various applications. The primary approaches to achieve this include asymmetric catalysis and the use of chiral auxiliaries or resolving agents.

Asymmetric Catalysis in Indene Synthesis

Asymmetric catalysis is a powerful tool for creating chiral molecules with high enantioselectivity. frontiersin.org This method utilizes a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. wikipedia.org For the synthesis of chiral indanes, transition-metal catalysis and biocatalysis are prominent strategies.

Transition-Metal Catalysis: Chiral complexes of metals like iridium, rhodium, and zirconium have been successfully used for the asymmetric hydrogenation of indene-type olefins. sci-hub.se These catalysts typically feature chiral ligands that create a chiral environment around the metal center, directing the hydrogenation to one face of the double bond. This leads to the formation of the desired enantiomer with high enantiomeric excess (ee). For instance, iridium-P,oxazoline catalysts have shown high efficiency in the asymmetric hydrogenation of various substituted olefins. sci-hub.se

Biocatalysis: Enzymes are nature's catalysts and offer exquisite selectivity under mild reaction conditions. frontiersin.org Engineered imine reductases (IREDs), for example, have been employed in the asymmetric reductive amination of indanones to produce chiral amino indane derivatives, which are precursors to other functionalized indanes. acs.org This biocatalytic approach is recognized as a sustainable alternative to traditional chemical methods. acs.org

Table 2: Asymmetric Catalytic Systems for Indene and Analog Synthesis

| Catalyst Type | Catalyst Example | Reaction Type | Substrate | Key Finding | Reference |

|---|---|---|---|---|---|

| Transition Metal | Ir-P,oxazoline complexes | Asymmetric Hydrogenation | Di-, tri-, and tetrasubstituted olefins | Achieved high enantioselectivities (up to 99% ee) for various olefins. | sci-hub.se |

| Transition Metal | Rh-Catalyst | Asymmetric Hydrogenation | Indene-type tetrasubstituted olefins | Obtained enantiomeric excesses in the range of 85-95% ee. | sci-hub.se |

| Biocatalyst | Imine Reductase (IRED) Mutant | Asymmetric Reductive Amination | N-hydroxyethyl imino derivatives | Demonstrated high enantioselectivity for synthesizing chiral N-hydroxyethyl amino indane derivatives. | acs.org |

Chiral Auxiliary and Resolving Agent Methodologies

Besides asymmetric catalysis, specific stereoisomers can be obtained using chiral auxiliaries or through the resolution of racemic mixtures.

Chiral Auxiliaries: This method involves temporarily attaching a chiral molecule (the auxiliary) to an achiral substrate. The auxiliary then directs the stereochemical outcome of a subsequent reaction. A classic example is the Evans aldol (B89426) reaction, which can establish two new chiral centers with high diastereoselectivity. After the desired transformation, the auxiliary is cleaved from the product, having served its purpose of inducing chirality. This strategy is highly effective but requires additional steps for attaching and removing the auxiliary.

Chiral Resolution: This technique separates a 50:50 mixture of enantiomers (a racemate). There are two common approaches:

Chemical Resolution: The racemic mixture is reacted with a single enantiomer of a chiral resolving agent to form a pair of diastereomers. Since diastereomers have different physical properties, they can be separated by standard techniques like crystallization or chromatography. Afterward, the resolving agent is removed to yield the separated enantiomers.

Chromatographic Resolution: The enantiomers are separated by passing the racemic mixture through a chiral stationary phase (CSP) in a chromatography column. The enantiomers interact differently with the chiral phase, causing them to travel through the column at different rates and elute separately. acs.org

While effective, resolution methods have a theoretical maximum yield of 50% for the desired enantiomer from a racemic mixture, which is a significant drawback. acs.org

Green Chemistry Approaches in 1,2-Dimethoxy-2,3-dihydro-1H-indene Synthesis

The principles of green chemistry aim to design chemical processes that are environmentally friendly, economically viable, and efficient. rasayanjournal.co.in These principles are increasingly being applied to the synthesis of complex molecules like 1,2-Dimethoxy-2,3-dihydro-1H-indene.

Key green strategies applicable to this synthesis include:

Use of Greener Solvents: Traditional syntheses often rely on volatile and hazardous organic solvents. Green alternatives include water, ionic liquids, or performing reactions under solventless conditions. rasayanjournal.co.inresearchgate.net For example, palladium-catalyzed cross-coupling reactions have been successfully performed in aqueous micellar media, providing an environmentally responsible alternative to organic solvents. nih.gov

Catalysis: The use of catalysts, both metallic and biological, is inherently green as they are used in small amounts and allow for more efficient reactions with less waste. rasayanjournal.co.in Biocatalysis, using enzymes, is particularly advantageous as reactions occur in water under mild temperature and pressure conditions. frontiersin.org

Energy Efficiency: Techniques like microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes, leading to significant energy savings and often higher product yields. rasayanjournal.co.inresearchgate.net Mechanical methods like ball milling also offer a solvent-free approach to chemical reactions. rasayanjournal.co.in

Table 3: Green Chemistry Strategies in Organic Synthesis

| Green Approach | Technique/Reagent | Advantage | Reference |

|---|---|---|---|

| Alternative Solvents | Water, Ionic Liquids, Micellar Medium | Reduces use of hazardous volatile organic compounds (VOCs). | rasayanjournal.co.innih.gov |

| Efficient Energy Input | Microwave-Assisted Synthesis, Ball Milling | Faster reactions, lower energy consumption, often solvent-free. | rasayanjournal.co.in |

| Catalysis | Biocatalysts (Enzymes), Heterogeneous Catalysts | High selectivity, mild reaction conditions, catalyst reusability, reduced waste. | frontiersin.orgresearchgate.net |

| Atom Economy | Multi-component reactions, Addition reactions | Maximizes the incorporation of reactant atoms into the final product. | rasayanjournal.co.in |

Chemical Reactivity and Transformation Mechanisms of 1,2 Dimethoxy 2,3 Dihydro 1h Indene

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (SEAr) is a fundamental class of reactions for aromatic compounds. wikipedia.orgnumberanalytics.com In the case of 1,2-Dimethoxy-2,3-dihydro-1H-indene, the benzene (B151609) ring can undergo substitution by various electrophiles, typically requiring an acid catalyst. masterorganicchemistry.com The dihydroindene moiety, specifically the fused alkyl portion, generally acts as an electron-donating group, thereby activating the aromatic ring towards electrophilic attack.

Substituents on a benzene ring direct incoming electrophiles to specific positions. masterorganicchemistry.com Activating groups typically direct incoming electrophiles to the ortho and para positions relative to the point of attachment. masterorganicchemistry.com For 1,2-Dimethoxy-2,3-dihydro-1H-indene, the fused ring is attached at positions 3a and 7a (using standard indane numbering). Therefore, the positions on the aromatic ring available for substitution are 4, 5, 6, and 7. The fused alkyl portion is expected to direct incoming electrophiles primarily to the positions ortho (positions 4 and 7) and para (position 6) to the points of fusion.

While general principles of electrophilic aromatic substitution are well-established, specific experimental data on reactions like nitration, halogenation, or Friedel-Crafts alkylation and acylation for 1,2-Dimethoxy-2,3-dihydro-1H-indene are not extensively detailed in the reviewed scientific literature. wikipedia.orgmasterorganicchemistry.com However, based on the activating nature of the alkyldihydroindene system, it is predicted that such reactions would proceed to yield a mixture of substituted products, with the exact regioselectivity influenced by steric hindrance and the specific reaction conditions.

Reactions Involving the Dihydroindene Ring System

The five-membered dihydroindene ring, particularly with its vicinal dimethoxy substitution, is the site of significant chemical transformations, including ring-opening and redox reactions.

Ring-Opening and Ring-Expansion Reactions

The most notable reactivity of 1,2-Dimethoxy-2,3-dihydro-1H-indene involves the cleavage of the dihydroindene ring system under electrochemical conditions. researchgate.netacs.org This compound is formed as a key intermediate during the anodic oxidation of indene (B144670) in methanol (B129727). masterorganicchemistry.comresearchgate.net Subsequent oxidation of the 1,2-dimethoxyindan intermediate leads to the cleavage of the C-C bond within the five-membered ring.

This electrooxidative cleavage results in the formation of a ring-opened product. Specifically, the electrolysis of 1,2-dimethoxyindan (referred to as 5a in the study) in methanol yields [2-(dimethoxymethyl)phenyl]ethanal dimethyl acetal (B89532) (referred to as 6a). masterorganicchemistry.comresearchgate.net This transformation represents a significant structural modification, converting the bicyclic indane framework into a substituted acyclic benzene derivative.

The table below summarizes the key product from the ring-opening of 1,2-Dimethoxy-2,3-dihydro-1H-indene.

| Starting Material | Key Intermediate | Ring-Opened Product |

| Indene | 1,2-Dimethoxy-2,3-dihydro-1H-indene | [2-(Dimethoxymethyl)phenyl]ethanal dimethyl acetal |

This table is based on data from electrochemical oxidation studies. masterorganicchemistry.comresearchgate.net

Oxidation and Reduction Pathways

The formation of 1,2-Dimethoxy-2,3-dihydro-1H-indene itself is an oxidation process, resulting from the anodic oxidation (dimethoxylation) of indene in methanol. masterorganicchemistry.com The subsequent ring-opening is also an oxidative process, involving further electron transfer at the anode. researchgate.net

Studies involving cerium(IV) sulfate (B86663) as a chemical oxidant have also been shown to mediate the oxidative addition of dialkoxy groups to styrene (B11656) derivatives and related alkenes in methanol, producing 1,2-dimethoxy compounds. researchgate.net This suggests that similar chemical oxidation methods, in addition to electrochemical ones, could be employed to synthesize 1,2-Dimethoxy-2,3-dihydro-1H-indene from indene. The reaction is believed to proceed through a radical cation intermediate. researchgate.net

Information regarding the specific reduction of 1,2-Dimethoxy-2,3-dihydro-1H-indene is not prevalent in the examined literature. Generally, reduction could potentially target the aromatic ring under harsh conditions (e.g., catalytic hydrogenation) or involve the cleavage of the methoxy (B1213986) groups.

Reactivity of Methoxy Substituents and their Transformations

The two methoxy groups on the dihydroindene ring are ether linkages. Ether cleavage is a common transformation in organic synthesis, typically requiring strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI), or Lewis acids such as boron tribromide (BBr₃). These reactions would convert the methoxy groups into hydroxyl groups, yielding the corresponding diol. However, specific studies detailing the cleavage of the methoxy groups in 1,2-Dimethoxy-2,3-dihydro-1H-indene are not described in the available literature. researchgate.net The electrochemical studies that feature this molecule as an intermediate focus on the cleavage of the carbon-carbon bonds of the ring rather than the carbon-oxygen bonds of the ether groups. masterorganicchemistry.comresearchgate.net

Nucleophilic Additions and Substitutions on Substituted Derivatives

The provided outline requests information on nucleophilic additions and substitutions on substituted derivatives of 1,2-Dimethoxy-2,3-dihydro-1H-indene. This would typically involve derivatives containing electrophilic centers, such as carbonyl groups, that can be attacked by nucleophiles. The scientific literature reviewed does not provide specific examples or detailed research findings concerning such substituted derivatives of 1,2-Dimethoxy-2,3-dihydro-1H-indene or their reactivity towards nucleophiles.

Rearrangement Processes and Isomerization Studies

The formation of 1,2-Dimethoxy-2,3-dihydro-1H-indene via the electrochemical dimethoxylation of indene results in a mixture of cis and trans diastereomers. masterorganicchemistry.com The ratio of these isomers can be influenced by the nature of the anode material (graphite or platinum) used in the electrolysis. masterorganicchemistry.com For instance, one study reported a cis to trans ratio of 1.4:1. masterorganicchemistry.com This indicates that the addition of the two methoxy groups across the double bond of the indene precursor is not perfectly stereospecific under these conditions.

The existence of these diastereomers opens the possibility for isomerization studies, where the interconversion between the cis and trans forms could be investigated under thermal or catalytic conditions. However, beyond the initial formation ratios, further studies on the isomerization of 1,2-Dimethoxy-2,3-dihydro-1H-indene are not detailed in the reviewed literature.

Structural Modifications and Derivative Synthesis of 1,2 Dimethoxy 2,3 Dihydro 1h Indene Scaffolds

Functionalization at Various Positions of the Indene (B144670) Nucleus

The introduction of benzyl (B1604629) and alkyl groups to the dihydroindene scaffold is a key strategy in modifying its lipophilicity and steric profile. For instance, derivatives such as 4,5,6-trimethoxy-2-(4-methoxybenzyl)-2,3-dihydro-1H-indene have been synthesized, demonstrating the feasibility of attaching substituted benzyl moieties. nih.gov The synthesis of simple alkyl-substituted derivatives like 1,2-dimethylindane is also well-established. nist.govnih.gov These substitutions can significantly impact the biological activity of the resulting compounds. The single enantiomer (1S,2S)-2-benzyl-2,3-dihydro-2-(1H-inden-2-yl)-1H-inden-1-ol represents a more complex example of benzyl substitution. nih.gov

The incorporation of heteroatoms such as halogens, oxygen, nitrogen, or sulfur into the indene framework provides a route to a variety of functionalized derivatives. The bromination of indene is a primary step to introduce halogens, leading to dibromo- and tribromoindane intermediates. researchgate.net These halogenated compounds can then be treated with various reagents, such as silver salts, to yield di- and tri-substituted indane derivatives containing oxygen moieties. researchgate.net For example, 1H-Indene-1,3(2H)-dione, 2,2-dihydroxy-4-methoxy- is a derivative that features both hydroxyl and methoxy (B1213986) groups. ontosight.ai The synthesis of 1-amino-1H-indenes from 1,2-bis(boronates) showcases a method for introducing nitrogen. organic-chemistry.org

The dihydroindene core is a suitable backbone for the construction of spirocyclic systems. These are complex structures where two rings share a single carbon atom. An example is spiro[1,3-dioxolane-2,1'-[1H]indene], 2',3'-dihydro-, which illustrates the fusion of a dioxolane ring at the C1 position of the indene nucleus. nih.gov More complex spiro compounds, such as those incorporating indole (B1671886) frameworks, can be synthesized through one-pot, multi-component reactions involving ninhydrin (B49086) (a 1,3-indandione (B147059) derivative). tandfonline.com

Synthesis of Chalcone-Type Derivatives

Chalcones are characterized by an open-chain flavonoid structure where two aromatic rings are connected by a three-carbon α,β-unsaturated carbonyl system. researchgate.net Chalcone-type derivatives of dihydroindene can be synthesized via Claisen-Schmidt condensation. rasayanjournal.co.innih.govuece.br This reaction typically involves the base-catalyzed condensation of a substituted 2,3-dihydro-1H-inden-1-one with a substituted benzaldehyde. nih.govresearchgate.net For example, 5,6,7-trimethoxy-2,3-dihydro-1H-inden-1-one can be reacted with various benzaldehydes in the presence of potassium hydroxide (B78521) in methanol (B129727) to yield a series of chalcone-like dihydroindene derivatives. nih.gov

Design and Synthesis of Fused Ring Systems Incorporating the Dihydroindene Core

Creating fused ring systems involves building additional rings onto the existing dihydroindene scaffold. One approach involves inverse electron-demand Diels-Alder reactions of ortho-quinone methide intermediates, which can react with electron-rich dienophiles to generate fused-ring systems. rsc.org Another powerful method is the one-pot, multi-component reaction of ninhydrin, amines, and other reagents to produce complex fused systems like dihydroxyindeno[1,2-d]imidazoles. tandfonline.com

Structure-Reactivity Relationship (SRR) Studies of Modified Compounds

Structure-Reactivity Relationship (SRR) studies are crucial for understanding how chemical modifications affect the properties of the derivatives. The introduction of functional groups significantly alters the electronic properties and reactivity of the parent molecule. For example, the conversion of 2,3-dihydro-1H-indene into 1H-indene-1,3(2H)-dione makes the molecule more reactive and polar, a fact supported by calculations of the frontier molecular orbital energy gap. researchgate.net

Research Findings on Dihydro-1H-indene Derivatives

| Compound ID | Core Structure | B-Ring Substitution | Observed Effect | Reference |

|---|---|---|---|---|

| 12d | 4,5,6-Trimethoxy-2,3-dihydro-1H-indene | 4-hydroxy-3-methoxyphenyl | Potent antiproliferative activity | nih.gov |

| 15a | Dimethoxy-2,3-dihydro-1H-indene | - | ~7-fold decrease in activity vs. 12d | nih.gov |

| 15b | 4,5,6-Trimethoxy-2,3-dihydro-1H-indene | - | ~15-fold decrease in activity vs. 12d | nih.gov |

| 15c | 4,5,6-Trimethoxy-2,3-dihydro-1H-indene | Oxygen in linker | Significant decrease in activity | nih.gov |

| 15d | 4,5,6-Trimethoxy-2,3-dihydro-1H-indene | Carbonyl in linker | Significant decrease in activity | nih.gov |

| 12t | 4,5,6-Trimethoxy-2,3-dihydro-1H-indene | 5'-indole | Maintained inhibitory effects | nih.gov |

Advanced Analytical Characterization Methodologies for 1,2 Dimethoxy 2,3 Dihydro 1h Indene and Its Derivatives

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for determining the intricate structural features of organic molecules. By probing the interactions of molecules with electromagnetic radiation, these techniques reveal a wealth of information about atomic connectivity and the electronic environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural analysis of 1,2-Dimethoxy-2,3-dihydro-1H-indene and its derivatives. Through the application of ¹H-NMR, ¹³C-NMR, and various two-dimensional (2D) NMR experiments, a detailed picture of the molecular architecture can be constructed. doaj.orgbg.ac.rsresearchgate.net

¹H-NMR Spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms. For derivatives of 2,3-dihydro-1H-indene, the proton signals of the methylene (B1212753) groups in the five-membered ring often appear as complex multiplets due to their diastereotopic nature, especially when a chiral center is present. researchgate.net For instance, in 2-(2',3'-dihydro-1'H-inden-1'-yl)-1H-indene, the four protons of the methylene groups are chemically non-equivalent and exhibit distinct multiplets. researchgate.net The methoxy (B1213986) groups in dimethoxy-substituted indene (B144670) derivatives typically show sharp singlet peaks in the ¹H-NMR spectrum. scielo.org.za

¹³C-NMR Spectroscopy complements ¹H-NMR by providing data on the carbon skeleton of the molecule. The chemical shifts of the carbon atoms are indicative of their hybridization and the nature of their substituents. In 1,2-dimethoxybenzene, a related structural motif, the chemical shifts of the methoxy carbons and the aromatic carbons have been studied to understand conformational mobility. researchgate.net For indene itself, the carbon signals have been well-characterized, providing a reference for its derivatives. chemicalbook.com

2D NMR Spectroscopy , including techniques like COSY (Correlation Spectroscopy), HMQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), is crucial for establishing the connectivity between protons and carbons. ucsb.edu These experiments allow for the unambiguous assignment of all ¹H and ¹³C signals, even in complex molecules. For example, COSY spectra reveal proton-proton couplings, while HMQC and HMBC spectra correlate protons with directly attached and long-range coupled carbons, respectively. This level of detail is essential for confirming the precise structure of substituted dihydro-1H-indene derivatives. bg.ac.rsresearchgate.net

A representative, though not exhaustive, summary of expected NMR data for a generic 1,2-dimethoxy-2,3-dihydro-1H-indene structure is presented below. Actual chemical shifts will vary depending on the specific substitution pattern.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Typical Multiplicity / Coupling |

| Aromatic-H | 7.0 - 7.5 | 120 - 145 | Multiplets |

| Methoxy-H (OCH₃) | 3.8 - 4.0 | 55 - 60 | Singlets |

| Benzylic-H (C1-H) | 4.0 - 4.5 | 40 - 50 | Triplet or Doublet of Doublets |

| Methylene-H (C2-H₂) | 2.0 - 3.0 | 30 - 40 | Multiplets |

| Methylene-H (C3-H₂) | 2.5 - 3.5 | 35 - 45 | Multiplets |

Mass Spectrometry (MS, LC-MS, GC-MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of fragmentation patterns. When coupled with chromatographic separation techniques like Liquid Chromatography (LC-MS) or Gas Chromatography (GC-MS), it allows for the analysis of individual components within a mixture. bg.ac.rsresearchgate.netresearchgate.net

In the analysis of 1,2-Dimethoxy-2,3-dihydro-1H-indene and its derivatives, mass spectrometry provides the molecular ion peak (M+), which corresponds to the molecular weight of the compound. This is a critical first step in identification. The fragmentation patterns observed in the mass spectrum offer clues about the structure. For instance, the loss of a methyl group (CH₃) from a methoxy substituent is a common fragmentation pathway.

GC-MS is particularly useful for the analysis of volatile and thermally stable indene derivatives. The NIST WebBook provides mass spectral data for various dihydro-1H-indene derivatives, such as 1,2-dimethyl-2,3-dihydro-1H-indene and 1,6-dimethyl-2,3-dihydro-1H-indene, which can serve as references for fragmentation patterns. nist.govnist.gov Predicted GC-MS data is also available for related compounds like 1H-indene-1,2(3H)-dione. hmdb.ca LC-MS is advantageous for less volatile or thermally labile derivatives and is often used in conjunction with HPLC for purity assessment and identification of components in a reaction mixture. bldpharm.com

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of chemical bonds.

For 1,2-Dimethoxy-2,3-dihydro-1H-indene, the IR spectrum would be expected to show characteristic absorption bands. These include:

C-H stretching vibrations for the aromatic and aliphatic protons. Aromatic C-H stretches typically appear above 3000 cm⁻¹, while aliphatic C-H stretches are found just below 3000 cm⁻¹.

C=C stretching vibrations from the aromatic ring, usually in the region of 1600-1450 cm⁻¹.

C-O stretching vibrations from the methoxy groups, which are typically strong and appear in the 1250-1000 cm⁻¹ region.

Out-of-plane C-H bending vibrations of the aromatic ring can provide information about the substitution pattern.

Reference IR spectra for related compounds such as 1-indanone (B140024) and various substituted indenes are available in databases like the NIST WebBook, which can aid in the interpretation of the spectra of new derivatives. nist.gov

UV-Visible Spectroscopy for Electronic Transitions

UV-Visible spectroscopy probes the electronic transitions within a molecule. The absorption of ultraviolet or visible light excites electrons from lower to higher energy molecular orbitals. The wavelength of maximum absorption (λmax) is related to the extent of conjugation in the molecule.

For 1,2-Dimethoxy-2,3-dihydro-1H-indene, the UV-Vis spectrum is dominated by the electronic transitions of the substituted benzene (B151609) ring. The presence of methoxy groups, which are auxochromes, can cause a bathochromic (red) shift of the absorption bands compared to the unsubstituted indane. The specific λmax values can be influenced by the position of the substituents on the aromatic ring. While detailed studies on the specific target compound are limited, analysis of related chromophoric systems provides insight into expected electronic transitions. researchgate.net For example, studies on other aromatic compounds show characteristic absorption peaks in the ultraviolet region. scielo.org.za

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for separating the components of a mixture and for determining the purity of a synthesized compound.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation, identification, and quantification of compounds in a mixture. It is also a critical tool for assessing the purity of a substance.

For the analysis of 1,2-Dimethoxy-2,3-dihydro-1H-indene and its derivatives, reverse-phase HPLC (RP-HPLC) is a commonly employed method. researchgate.net In this technique, a nonpolar stationary phase (like C18) is used with a polar mobile phase, often a mixture of acetonitrile (B52724) or methanol (B129727) and water, sometimes with modifiers like formic acid or a buffer to control pH. sielc.comsielc.com

Gas Chromatography (GC)

Gas chromatography is a cornerstone technique for separating and analyzing volatile and semi-volatile compounds. In the context of 1,2-Dimethoxy-2,3-dihydro-1H-indene and its derivatives, GC, often coupled with mass spectrometry (GC-MS), is invaluable for assessing purity, identifying reaction byproducts, and quantifying components in a mixture.

Derivatization: To enhance volatility and improve chromatographic behavior, especially for derivatives containing polar functional groups like hydroxyls or amines, a derivatization step is often necessary prior to GC analysis. sigmaaldrich.com Silylation is a common technique where active hydrogens are replaced with a nonpolar moiety, such as a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. sigmaaldrich.comjfda-online.com Reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA) are frequently used. sigmaaldrich.comnih.govnih.gov TBDMS derivatives, for instance, are known to be more stable and less sensitive to moisture compared to their TMS counterparts. sigmaaldrich.com

Typical GC Conditions: The selection of GC parameters is crucial for achieving optimal separation. While specific conditions for 1,2-Dimethoxy-2,3-dihydro-1H-indene are not extensively detailed in publicly available literature, general principles for related indane derivatives can be applied. A short, narrow-bore capillary column, such as an SLB-5ms (20 m x 0.18 mm I.D. x 0.18 µm), is often recommended to reduce analysis time. sigmaaldrich.com The temperature program typically starts at a lower temperature (e.g., 100°C) to resolve analytes from the solvent front, followed by a ramp-up to a higher temperature to elute heavier components and clean the column for subsequent runs. sigmaaldrich.com

The following table outlines typical derivatization agents and GC-MS considerations for the analysis of indene-related compounds.

| Parameter | Description | Relevance/Example |

| Derivatization Agent | Reagent used to increase analyte volatility. | N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA) sigmaaldrich.comnih.govnih.gov |

| Reaction Conditions | Temperature and time required for complete derivatization. | Heating at 100°C for several hours may be required for complete reaction. sigmaaldrich.com |

| Column Type | The stationary phase used for separation. | SLB™-5ms (e.g., 20 m x 0.18 mm I.D. x 0.18 µm) for fast analysis. sigmaaldrich.com |

| Oven Program | Temperature gradient used to elute compounds. | Initial temperature around 100°C, followed by a ramp to a higher temperature (e.g., 360°C). sigmaaldrich.com |

| Detector | Device used to detect eluting compounds. | Mass Spectrometry (MS) is common for providing structural information. nih.govnih.gov |

Preparative Chromatography for Isolation

Following a chemical synthesis, the target compound, such as 1,2-Dimethoxy-2,3-dihydro-1H-indene, often exists in a mixture with starting materials, reagents, and byproducts. Preparative chromatography is the definitive method for isolating and purifying these compounds on a larger scale than analytical chromatography.

The process typically involves a preliminary purification step, such as extraction, followed by column chromatography. In the synthesis of various dihydro-1H-indene derivatives, for example, reaction mixtures are often concentrated, diluted with water, and extracted with a solvent like dichloromethane (B109758) (DCM). nih.gov This crude extract is then subjected to column chromatography over a stationary phase like silica (B1680970) gel to separate the desired product from impurities. nih.gov The progress of the separation is monitored using thin-layer chromatography (TLC). mdpi.com

X-ray Crystallography for Solid-State Structure Determination

For dihydro-1H-indene derivatives, single-crystal X-ray diffraction analysis reveals key structural features. For instance, in the structure of (E)-2-(3,4-Dimethoxybenzylidene)-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one, the 2,3-dihydro-1H-indene ring system was found to be essentially planar, with a maximum deviation of just 0.010 Å. nih.gov Similarly, the analysis of 2-(4-Methoxybenzylidene)-2,3-dihydro-1H-inden-1-one showed that the indan-1-one system is nearly planar. nih.gov

The data obtained from X-ray diffraction experiments are used to refine a structural model of the molecule. Key crystallographic parameters for related indene derivatives are summarized in the table below, illustrating the type of data generated.

| Compound | 2-(4-Methoxybenzylidene)-2,3-dihydro-1H-inden-1-one nih.gov | 1′,3′-dihydro-2,2′-spirobi[indene]-1,3-dione researchgate.net |

| Formula | C₁₇H₁₄O₂ | C₁₇H₁₂O₂ |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P2₁/c | P2₁/c |

| a (Å) | 15.1177 (10) | 11.0333 (13) |

| b (Å) | 3.9322 (3) | 15.7993 (19) |

| c (Å) | 20.7072 (13) | 7.0619 (9) |

| β (°) ** | 94.615 (6) | 92.302 (2) |

| Volume (ų) ** | 1226.97 (15) | 1230.0 (3) |

| Temperature (K) | 100 | 298 |

These crystallographic studies not only confirm the molecular structure but also provide insights into intermolecular interactions, such as hydrogen bonds and π–π stacking, which govern the crystal packing. nih.gov

Theoretical and Computational Chemistry Studies of 1,2 Dimethoxy 2,3 Dihydro 1h Indene

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of 1,2-Dimethoxy-2,3-dihydro-1H-indene. These calculations solve approximations of the Schrödinger equation to determine the electronic structure and energy of the molecule.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure and stability of organic molecules. For derivatives of 2,3-dihydro-1H-indene (indane), DFT calculations at basis sets like B3LYP/6-311 have been employed to determine equilibrium geometries and harmonic frequencies. researchgate.net The core structure of the 2,3-dihydro-1H-indene skeleton is known to be non-planar. researchgate.net

Table 1: Illustrative DFT-Calculated Properties for 1,2-Dimethoxy-2,3-dihydro-1H-indene This table presents typical data that would be obtained from DFT calculations and is for illustrative purposes.

| Calculated Parameter | Illustrative Value | Significance |

| Total Energy | -X.XXXX Hartrees | Indicates the molecule's inherent stability at 0 Kelvin. |

| Dipole Moment | ~2.0 - 2.5 Debye | Quantifies the overall polarity of the molecule. |

| Point Group | C1 | Indicates a lack of symmetry, typical for such substituted molecules. |

Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory used to describe and predict chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. researchgate.net

Table 2: Representative FMO Data from DFT Calculations This table illustrates the type of data generated from an FMO analysis.

| Molecular Orbital | Illustrative Energy (eV) | Implication |

| HOMO | -5.8 eV | Region of highest electron density, susceptible to electrophilic attack. |

| LUMO | -0.5 eV | Region most likely to accept electrons from a nucleophile. |

| HOMO-LUMO Gap | 5.3 eV | Indicator of chemical reactivity and kinetic stability. |

The non-planar five-membered ring of the indane core, combined with the free rotation around the C1-O, C2-O, and O-CH₃ bonds, gives rise to conformational isomerism in 1,2-Dimethoxy-2,3-dihydro-1H-indene. researchgate.net The relative orientations of the two methoxy (B1213986) groups (e.g., cis/trans, axial/equatorial-like positions relative to the puckered five-membered ring) result in different conformers with distinct energies.

Computational conformation analysis, typically performed using DFT or other quantum mechanical methods, involves calculating the energies of various possible conformers to identify the most stable, or ground-state, conformation. The results of such an analysis would reveal the energetic landscape and the barriers to rotation between different conformers. For example, studies on the flexible molecule 1,2-dimethoxyethane (B42094) have shown the importance of gauche and anti conformations around the central C-C bond, which are influenced by solvent effects. dntb.gov.ua A similar detailed study for 1,2-Dimethoxy-2,3-dihydro-1H-indene would be crucial for understanding its three-dimensional structure and how it influences its physical and chemical properties.

Molecular Dynamics Simulations for Conformational Landscapes

While quantum chemical calculations typically focus on static, minimum-energy structures, molecular dynamics (MD) simulations provide a view of the molecule's behavior over time. MD simulations model the movements of atoms and molecules based on classical mechanics, allowing for the exploration of the conformational landscape in a simulated environment, such as in a solvent at a specific temperature.

For 1,2-Dimethoxy-2,3-dihydro-1H-indene, MD simulations could be used to map its conformational landscape, revealing the relative populations of different conformers and the dynamics of their interconversion. Such simulations have been successfully applied to study the conformational preferences and dynamics of 1,2-dimethoxyethane in aqueous solutions. dntb.gov.ua An MD study on 1,2-Dimethoxy-2,3-dihydro-1H-indene would provide valuable information on its flexibility, its interactions with solvent molecules, and how its average structure might differ from the gas-phase minimum energy conformation.

Reaction Pathway and Mechanism Elucidation through Computational Modeling

Computational modeling is an indispensable tool for elucidating reaction mechanisms. By mapping the potential energy surface of a reaction, chemists can identify reactants, products, intermediates, and, crucially, the transition states that connect them. DFT calculations are commonly used to determine the geometries and energies of these species.

For a hypothetical reaction involving 1,2-Dimethoxy-2,3-dihydro-1H-indene, computational modeling could be used to compare different possible pathways. By calculating the activation energy (the energy difference between the reactant and the transition state) for each step, the most energetically favorable mechanism can be determined. For example, in a study on the palladium-catalyzed bis-alkoxycarbonylation of 1H-indene, DFT calculations were used to determine the Gibbs free energy of the reaction, confirming that the process was highly exergonic. mdpi.com This approach provides a theoretical foundation for understanding and predicting the chemical behavior of the molecule in various reactions.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

One of the most powerful applications of computational chemistry is the prediction of spectroscopic data, which can be directly compared with experimental results to confirm or elucidate molecular structures.

Methods such as the Gauge-Including Atomic Orbital (GIAO) approach, implemented within DFT, are widely used to calculate NMR chemical shifts (¹H and ¹³C). researchgate.net These calculations have been applied to various indene (B144670) derivatives, showing good agreement between theoretical and experimental values and aiding in the complete assignment of NMR signals. researchgate.netresearchgate.net For 1,2-Dimethoxy-2,3-dihydro-1H-indene, predicted NMR shifts would be invaluable for assigning the signals for each unique proton and carbon atom, especially for the complex patterns expected in the aliphatic portion of the molecule.

Table 3: Illustrative Comparison of Calculated and Experimental ¹H NMR Chemical Shifts This table demonstrates how theoretical data is used alongside experimental data. Values are hypothetical.

| Proton | Calculated Shift (ppm) | Experimental Shift (ppm) | Assignment |

| H1 | 4.85 | 4.82 | CH-OCH₃ |

| H2 | 4.15 | 4.11 | CH-OCH₃ |

| OCH₃ (at C1) | 3.40 | 3.38 | Singlet |

| OCH₃ (at C2) | 3.35 | 3.33 | Singlet |

| Aromatic Hs | 7.10-7.35 | 7.12-7.30 | Multiplets |

Similarly, the vibrational frequencies corresponding to infrared (IR) and Raman spectra can be calculated. openaccesspub.org These calculations yield a set of harmonic frequencies that are typically scaled by an empirical factor to account for anharmonicity and other systematic errors, often resulting in excellent agreement with experimental spectra. researchgate.net This analysis allows for the confident assignment of observed spectral bands to specific molecular motions, such as C-O stretching of the methoxy groups, C-H stretching of the aromatic ring, and various bending modes of the dihydro-indene skeleton. researchgate.net

Table 4: Illustrative Assignment of Key Vibrational Frequencies (IR) This table shows representative data from vibrational frequency calculations.

| Vibrational Mode | Calculated Frequency (cm⁻¹) (Scaled) | Experimental Frequency (cm⁻¹) |

| Aromatic C-H Stretch | 3050-3100 | 3065 |

| Aliphatic C-H Stretch | 2850-2980 | 2950, 2870 |

| C-O-C Asymmetric Stretch | 1255 | 1250 |

| C-O-C Symmetric Stretch | 1095 | 1100 |

| Benzene (B151609) Ring C=C Stretch | 1605, 1490 | 1610, 1495 |

Catalysis Associated with 1,2 Dimethoxy 2,3 Dihydro 1h Indene

Utilization of 1,2-Dimethoxy-2,3-dihydro-1H-indene Derivatives as Ligands or Precatalysts

Derivatives of the 2,3-dihydro-1H-indene scaffold have been recognized for their potential in asymmetric catalysis, where the rigid bicyclic framework can create a well-defined chiral environment around a metal center. While specific research on 1,2-dimethoxy-2,3-dihydro-1H-indene as a ligand is not extensively documented in the provided results, the broader class of chiral 1,2-diamines and other functionalized indanes are widely used. These compounds are crucial in controlling the stereochemical outcome of a variety of metal-catalyzed reactions. nih.gov The 1,2-diamine motif, for instance, is a key component in numerous pharmaceutical agents and is a privileged structure in asymmetric synthesis and catalysis. nih.gov The introduction of methoxy (B1213986) groups at the 1 and 2 positions of the dihydroindene core could modulate the electronic and steric properties of the resulting ligands, influencing the activity and selectivity of the catalyst.

Catalytic Synthesis of 1,2-Dimethoxy-2,3-dihydro-1H-indene and its Derivatives

The synthesis of the 1,2-dimethoxy-2,3-dihydro-1H-indene core and its derivatives can be achieved through various catalytic pathways, including organocatalysis, metal-catalyzed reactions, and phase-transfer catalysis.

Organocatalytic Transformations

Organocatalysis has emerged as a powerful tool in organic synthesis, offering an alternative to metal-based catalysts. mdpi.com These small organic molecules can catalyze a wide array of transformations with high enantioselectivity. For the synthesis of indene (B144670) derivatives, organocatalytic cascade reactions represent an efficient strategy. mdpi.comrsc.org For instance, cascade reactions involving trienamine activation can lead to complex polycyclic structures from simple starting materials. mdpi.com While a direct organocatalytic synthesis of 1,2-dimethoxy-2,3-dihydro-1H-indene is not explicitly detailed, the principles of organocatalysis suggest its feasibility. For example, asymmetric Michael additions or Diels-Alder reactions, often catalyzed by chiral amines or squaramides, could be envisioned to construct the indene framework with the desired stereochemistry at the 1 and 2 positions, which could then be further functionalized to introduce the dimethoxy groups. nih.govrsc.org

Table 1: Examples of Organocatalytic Reactions for the Synthesis of Complex Scaffolds

| Reaction Type | Catalyst | Starting Materials | Product Type |

| Cascade Reaction | Trienamine | 2,4-dienals and dienophiles | Privileged polycyclic structures |

| Michael Addition | Squaramide | Cyclopentane-1,2-dione and alkylidene oxindoles | Michael adducts |

| [3+2] Cycloaddition | Tetramethyl guanidine | 2,4-diketoesters and azides | 1,2,3-Triazoles |

Metal-Catalyzed Reactions

Metal catalysts are instrumental in a variety of synthetic transformations leading to indene and its derivatives. rsc.org Palladium-catalyzed reactions, for example, are widely used for carbon-carbon bond formation. The diastereospecific bis-alkoxycarbonylation of 1H-indene using a palladium(II) catalyst in the presence of an alcohol and carbon monoxide is a prime example of how functional groups can be introduced onto the indene scaffold. mdpi.com This method allows for the synthesis of succinic acid ester derivatives of 2,3-dihydro-1H-indene under mild conditions. mdpi.com

Furthermore, gold(I) catalysis has been employed for the direct Csp3-H activation to synthesize indene derivatives. researchgate.net This approach avoids the need for pre-functionalized starting materials. Titanium-catalyzed reactions have also shown promise in the synthesis of 1,2-diamines from alkynes, a transformation that highlights the potential for introducing nitrogen-containing functionalities that could be precursors to other groups. nih.gov

Table 2: Overview of Metal-Catalyzed Reactions for Indene Derivative Synthesis

| Metal Catalyst | Reaction Type | Starting Materials | Key Features |

| Palladium(II) | Bis-alkoxycarbonylation | 1H-indene, benzyl (B1604629) alcohol, CO | Diastereospecific synthesis of succinic acid esters. mdpi.com |

| Gold(I) | Csp3-H activation | - | Direct synthesis of indene derivatives. researchgate.net |

| Titanium | Alkyne Diamination | Alkynes, 1,1-disubstituted hydrazines | Synthesis of 1,2-diamines. nih.gov |

| Cobalt(III) | Carbene Radical Activation | o-styryl N-tosyl hydrazones | Synthesis of substituted 1,2-dihydronaphthalenes. rsc.org |

Phase-Transfer Catalysis

Phase-transfer catalysis (PTC) is a valuable technique for reactions involving reactants that are soluble in different immiscible phases, typically an aqueous and an organic phase. crdeepjournal.org This method can enhance reaction rates, improve yields, and often allows for the use of less hazardous and expensive reagents and solvents. crdeepjournal.org In the context of synthesizing substituted indenes, PTC could be employed for alkylation or other nucleophilic substitution reactions. For instance, the synthesis of ethers can be facilitated by PTC, where an alkoxide in the aqueous phase is transferred to the organic phase to react with an alkyl halide. crdeepjournal.org While a specific application of PTC for the direct synthesis of 1,2-dimethoxy-2,3-dihydro-1H-indene is not provided, the general principles of PTC are applicable to the introduction of methoxy groups onto a suitably functionalized dihydroindene precursor. researchgate.net

Emerging Research Avenues and Specialized Applications in Chemical Sciences

Role as Synthetic Intermediates in Complex Molecule Synthesis

The 2,3-dihydro-1H-indene framework is a valuable structural motif and intermediate in the synthesis of more complex molecular architectures. beilstein-journals.org Its derivatives are frequently employed as starting materials or key building blocks in multi-step organic synthesis. For instance, indanone precursors, which are structurally related to dihydroindenes, are extensively studied as versatile intermediates for synthesizing a variety of heterocyclic compounds. researchgate.net

A notable example of the synthetic utility of this scaffold is in the development of potent biological agents. In a recent study, a series of novel 2,3-dihydro-1H-indene analogues were designed and synthesized to act as tubulin polymerization inhibitors. nih.gov Researchers used a 4,5,6-trimethoxy-2,3-dihydro-1H-indene core as the foundational structure for these complex derivatives. nih.gov The synthesis involved reacting a substituted 2,3-dihydro-1H-inden-1-one with various benzaldehydes to construct the target molecules. nih.gov This work underscores the importance of the substituted dihydroindene scaffold as a rigid and reliable platform for positioning aromatic rings in a specific spatial orientation, which is crucial for their interaction with biological targets. nih.gov While this study focused on a trimethoxy derivative, it also explored dimethoxy variants, highlighting the tunability of the scaffold for creating libraries of complex molecules. nih.gov

Furthermore, the palladium-catalyzed bis-alkoxycarbonylation of 1H-indene has been shown to produce dibenzyl-(1S,2S)-2,3-dihydro-1H-indene-1,2-dicarboxylate, demonstrating a method to introduce complex functionality onto the indene (B144670) core under mild conditions. researchgate.net Such reactions showcase the potential for creating a wide array of chiral and highly functionalized molecules from simple indene precursors. researchgate.netgoogle.com

Applications in Material Science and Optoelectronic Systems

The unique electronic and structural properties of indene derivatives make them attractive candidates for use in materials science, particularly in the realm of optoelectronics. The ability to functionalize the indene core allows for the fine-tuning of properties like electron affinity, solubility, and molecular packing, which are critical for device performance.

A significant application of indene derivatives is in the creation of electron acceptor materials for bulk-heterojunction organic solar cells (OSCs). beilstein-journals.orgcam.ac.uk Fullerene derivatives are common electron acceptors, and their performance can be enhanced by chemical modification. beilstein-journals.org Indene has been used to create bisadducts with C70 fullerenes (IC70BA), which serve as effective electron acceptors in OSCs. beilstein-journals.orgcam.ac.uk

The integration of the indene moiety onto the fullerene cage modifies the electronic properties of the material, notably improving the open-circuit voltage of the resulting solar cell device when compared to mono-functionalized fullerenes. beilstein-journals.org The synthesis involves a thermal reaction between indene and C70, resulting in a mixture of isomers. beilstein-journals.org The performance of these materials highlights the role of the indene unit in creating small organic molecules with tailored electronic characteristics suitable for high-performance electronic devices. beilstein-journals.orgcam.ac.uk

Table 1: Examples of Indene Derivatives in Small Organic Molecules (SOMs) for Electronic Devices

| Derivative Class | Specific Example | Application Area | Function | Reference |

| Fullerene Adducts | Indene-C70 Bisadducts (IC70BA) | Organic Solar Cells (OSCs) | Electron Acceptor Material | beilstein-journals.org, cam.ac.uk |

Indene derivatives are recognized as important raw materials for the development of functional resins and optical materials. jfe-chem.com The rigid structure of the indene core can be incorporated into polymer backbones or used as a pendant group to impart specific thermal or optical properties.

In the context of dyes, the indane-1,3-dione scaffold, a close relative of dihydroindene, is a precursor for creating "push-pull" dyes. mdpi.com These dyes feature electron-donating and electron-accepting groups at opposite ends of a conjugated system, leading to interesting photophysical properties. While not a direct application of 1,2-dimethoxy-2,3-dihydro-1H-indene, this demonstrates how the fundamental indene structure is a cornerstone for developing advanced functional materials like specialized dyes. mdpi.com

Development as Chemical Probes for Receptor Studies (Focus on Chemical Interaction, not biological outcome)

The defined three-dimensional structure of the 2,3-dihydro-1H-indene scaffold makes it an excellent framework for designing chemical probes to investigate receptor binding. By attaching various functional groups, chemists can create molecules that interact with specific sites on biological macromolecules, allowing for the study of these interactions without necessarily eliciting a full biological response.

Research into novel anticancer agents has led to the development of dihydro-1H-indene derivatives that function as tubulin polymerization inhibitors. nih.gov These molecules are designed to interact with the colchicine (B1669291) binding site on the tubulin protein. nih.gov The study focused on how different substitutions on the indene and associated phenyl rings affected binding affinity. For example, compound 12d (a trimethoxy-dihydro-indene derivative) was identified as a potent inhibitor that binds to this specific pocket. nih.gov The chemical interaction involves the precise positioning of the methoxy-substituted rings within the receptor site, a feat enabled by the rigid dihydroindene linker. This work exemplifies how the indene core can be used to probe the topology and chemical nature of a protein's binding pocket. nih.gov

Advanced Chemical Separations and Purification Strategies

The production of high-purity indene derivatives often requires sophisticated separation techniques, especially when dealing with complex mixtures of isomers or closely related compounds.

High-performance liquid chromatography (HPLC) is a critical tool in this area. For instance, a detailed study on indene-C70 bisadducts (IC70BA) for organic solar cells reported the successful separation of eleven different isomer fractions from a complex reaction mixture. beilstein-journals.orgcam.ac.uk This separation was achieved using a specialized Cosmosil Buckyprep-D column, allowing for the isolation and characterization of individual isomers. beilstein-journals.org The ability to separate these regioisomers is crucial, as each may have distinct electrochemical properties and device performance. beilstein-journals.orgcam.ac.uk

Furthermore, chromatographic fractionation is a well-established industrial process for obtaining high-purity indene from coal tar naphtha, which is a complex mixture of aromatic hydrocarbons. google.com This process uses adsorbents like silica (B1680970) gel or activated alumina (B75360) to selectively adsorb an indene-rich fraction, which is then desorbed and purified further by fractional distillation. google.com For chiral indene derivatives or related structures, enantioselective HPLC with chiral stationary phases (CSPs) is employed to resolve enantiomers, a critical step in the development of chiral drugs and probes. rsc.org

Table 2: Separation Techniques for Indene Derivatives

| Technique | Application | Target Compound(s) | Key Feature | Reference |

| High-Performance Liquid Chromatography (HPLC) | Isomer Separation | Indene-C70 Bisadduct Isomers | Use of specialized columns (e.g., Buckyprep) for fullerene adducts. | beilstein-journals.org, cam.ac.uk |

| Chromatographic Fractionation | Industrial Purification | High-purity indene from naphtha | Selective adsorption on silica gel or alumina followed by distillation. | google.com |

| Enantioselective HPLC | Chiral Resolution | Chiral amines and their methoxyacetamide derivatives | Use of Chiral Stationary Phases (CSPs) to separate enantiomers. | rsc.org |

Environmental Chemical Research (e.g., as pyrolysis products)

The study of indene derivatives also extends into environmental chemistry, particularly in the context of biomass pyrolysis. Lignin, a major component of wood and other plant biomass, is a complex polymer containing methoxy-substituted aromatic units. During pyrolysis—the thermal decomposition of organic material at elevated temperatures in the absence of oxygen—these complex structures break down into a variety of smaller compounds, including indene derivatives.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 1,2-Dimethoxy-2,3-dihydro-1H-indene, and how do reaction conditions influence yield?

- Methodology :

- Iron-catalyzed cross-coupling : Use 2-iodo-2,3-dihydro-1H-indene with alkynyl Grignard reagents (e.g., dec-1-yn-1-ylmagnesium bromide) under phosphine-free conditions. Purify via flash chromatography (hexanes/EtOAc gradient), achieving ~63% yield .

- Photochemical synthesis : Employ potassium trifluoroborate intermediates (e.g., 2,3-dihydro-1H-indenyl trifluoroborate) with alkynylation reagents (e.g., PhEBX) in degassed CH₂Cl₂/water. Column chromatography (SiO₂, pentane/EtOAc) yields ~72% .

- Key variables : Catalyst choice, solvent degassing, and chromatography eluent ratios critically impact purity and yield.

Q. How is the molecular structure of 1,2-Dimethoxy-2,3-dihydro-1H-indene validated experimentally?

- Techniques :

- X-ray crystallography : Refine structures using SHELX software (e.g., SHELXL for small-molecule refinement). Pair with ORTEP-III for graphical representation of thermal ellipsoids .

- NMR spectroscopy : Compare experimental and NMR shifts (e.g., δ 7.09–7.17 ppm for aromatic protons, δ 40.8–142.4 ppm for carbons) with DFT-predicted values .

Q. What safety protocols are critical when handling 1,2-Dimethoxy-2,3-dihydro-1H-indene derivatives?

- Guidelines :

- Use PPE (gloves, goggles, lab coats) and conduct reactions in fume hoods. Avoid skin contact due to potential toxicity .

- Dispose of waste via certified biohazard handlers to prevent environmental contamination .

Advanced Research Questions

Q. How does density functional theory (DFT) elucidate the vibrational and electronic properties of dihydroindene derivatives?

- Approach :

- Optimize geometries at B3LYP/6-311++G(d,p) level. Compare calculated IR/Raman spectra (e.g., C-O stretching at ~1250 cm⁻¹) with experimental data to validate methoxy group contributions .

- Analyze HOMO-LUMO gaps (~4.5–5.0 eV) to predict reactivity in photochemical applications .

Q. What catalytic mechanisms enable regioselective functionalization of the dihydroindene core?

- Case study :

- Palladium-mediated alkoxycarbonylation : Use Pd(TFA)₂ with N,N-ligands (e.g., N2,N3-bis(2,6-dimethylphenyl)butane-2,3-diimine) to achieve diastereospecific dicarboxylation. CO insertion and benzyl alcohol nucleophilic attack yield >90% diastereomeric excess .

- Aryne intermediates : Generate benzyne via HDDA-Wittig coupling, enabling methylation/carbonylation at C2 and C3 positions with >80% regioselectivity .

Q. How do fluorinated dihydroindene derivatives (e.g., 5,6-Difluoro-2,3-dihydro-1H-inden-1-one) enhance material properties?

- Findings :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.